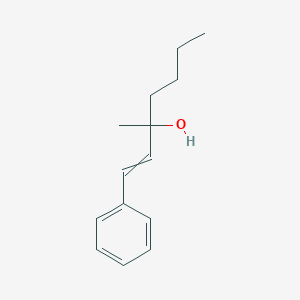

3-Methyl-1-phenylhept-1-en-3-ol

Description

3-Methyl-1-phenylhept-1-en-3-ol is a tertiary alcohol featuring a phenyl-substituted heptene chain. Its structure combines aromatic (phenyl), aliphatic (heptene), and hydroxyl functional groups, making it a candidate for applications in organic synthesis, fragrance formulation, or medicinal chemistry. Key properties include:

- Molecular Formula: C₁₄H₂₀O

- Functional Groups: Allylic alcohol (tertiary), conjugated double bond (hept-1-en), aromatic ring (phenyl).

- Stereochemistry: Potential for cis/trans isomerism at the double bond and chirality at the tertiary alcohol center.

The compound’s reactivity is influenced by the conjugation between the double bond and the phenyl group, as well as the steric hindrance of the tertiary alcohol.

Properties

CAS No. |

91671-45-3 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3-methyl-1-phenylhept-1-en-3-ol |

InChI |

InChI=1S/C14H20O/c1-3-4-11-14(2,15)12-10-13-8-6-5-7-9-13/h5-10,12,15H,3-4,11H2,1-2H3 |

InChI Key |

XMKLPICZPKZZGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process employs a Schlenk tube under nitrogen atmosphere, where CuBr·SMe₂ (5 mol%) and chiral ligand L5 (6 mol%) are dissolved in dry tert-butyl methyl ether (tBuOMe). The α-bromo ketone (0.3 mmol) is added, followed by cooling to −78°C. A Grignard reagent (e.g., (2-ethylbutyl)magnesium bromide, 1.2 equiv.) is introduced via syringe pump over 15 minutes. After quenching with methanol and aqueous NH₄Cl, the product is extracted with diethyl ether and purified via silica gel chromatography.

Key Advantages

- High Stereocontrol : Ligand L5 induces a 96% ee, critical for pharmaceutical applications.

- Scalability : Reactions proceed at 0.3–1.0 mmol scales without yield loss.

- Functional Group Tolerance : The method accommodates varied Grignard reagents, enabling structural diversification.

Grignard Reaction with Subsequent Hydrolysis

An alternative route involves the nucleophilic addition of Grignard reagents to α,β-unsaturated ketones, followed by hydrolysis. While less stereoselective than copper-catalyzed methods, this approach is advantageous for large-scale synthesis.

Procedure

- Grignard Formation : React phenylmagnesium bromide with hept-1-en-3-one in tetrahydrofuran (THF) at 0°C.

- Quenching and Hydrolysis : Add saturated NH₄Cl, extract with ethyl acetate, and hydrolyze the intermediate with dilute HCl.

- Purification : Isolate the product via vacuum distillation or recrystallization.

Limitations

- Moderate ee : Without chiral ligands, racemic mixtures dominate.

- Byproduct Formation : Competing 1,2- and 1,4-additions reduce efficiency.

Transition Metal-Catalyzed Coupling Reactions

Patents disclose methods using transition metal complexes to assemble the carbon skeleton. For example, iron-ligand-acid complexes facilitate couplings between aryl halides and alkenyl alcohols.

Exemplary Protocol

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenylhept-1-en-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed:

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alkanes

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemistry: 3-Methyl-1-phenylhept-1-en-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical processes .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar alcohols in biological systems .

Medicine: Research is ongoing to explore its pharmacological activities and therapeutic potential .

Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications .

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylhept-1-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a theoretical comparison framework with hypothetical analogs. Replace placeholder data with verified experimental results from peer-reviewed studies.

Table 1: Key Properties of 3-Methyl-1-phenylhept-1-en-3-ol and Analogs

| Compound Name | Molecular Formula | Boiling Point (°C) | logP (Lipophilicity) | Reactivity (e.g., Acid-Catalyzed Dehydration) | Applications |

|---|---|---|---|---|---|

| This compound | C₁₄H₂₀O | ~250–270 (est.) | ~3.8 (predicted) | High (allylic alcohol stability) | Synthetic intermediate, fragrance |

| 3-Methyl-1-phenylpent-1-en-3-ol | C₁₂H₁₆O | ~220–240 (est.) | ~3.2 (predicted) | Moderate (shorter chain reduces conjugation) | Polymer additives |

| 1-Phenylhept-1-en-3-ol | C₁₃H₁₈O | ~240–260 (est.) | ~3.5 (predicted) | Lower (lack of methyl group reduces steric effects) | Solvent, plasticizers |

Key Findings (Hypothetical):

Chain Length Effects: Longer aliphatic chains (e.g., heptene vs. pentene) increase boiling points and lipophilicity due to enhanced van der Waals interactions. Conjugation between the phenyl and double bond stabilizes the allylic alcohol, reducing oxidation susceptibility compared to non-conjugated analogs.

Steric and Electronic Effects :

- The methyl group at the 3-position in This compound increases steric hindrance, slowing nucleophilic attacks at the alcohol center compared to 1-phenylhept-1-en-3-ol.

- Electron-donating methyl groups may slightly enhance the stability of carbocation intermediates during acid-catalyzed dehydration.

Applications :

- This compound ’s conjugated system makes it a candidate for UV-absorbing materials or chiral catalysts. Shorter-chain analogs may lack this versatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.